molecular formula C9H16ClNO2 B13828778 (1S,6R)-ethyl 6-aminocyclohex-3-enecarboxylate hydrochloride

(1S,6R)-ethyl 6-aminocyclohex-3-enecarboxylate hydrochloride

Cat. No.: B13828778
M. Wt: 205.68 g/mol
InChI Key: KVUJGOVKWJWXCR-KZYPOYLOSA-N
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Description

cis-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester hydrochloride: is an organic compound that belongs to the class of amino acids and their derivatives. This compound is characterized by the presence of an amino group, a carboxylic acid ester, and a hydrochloride salt. It is used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with cyclohex-3-ene-1-carboxylic acid.

    Amination: The carboxylic acid is converted to its corresponding amide using an amine source such as ammonia or an amine derivative.

    Esterification: The amide is then esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

    Hydrochloride Formation: Finally, the ethyl ester is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of cis-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester hydrochloride is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the amino group.

    Reduction: Reduction reactions can target the double bond in the cyclohexene ring.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Products may include hydroxylated derivatives or oxo compounds.

    Reduction: The major product is the saturated cyclohexane derivative.

    Substitution: Substituted amino or ester derivatives are formed.

Scientific Research Applications

cis-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: It is investigated for its therapeutic potential in treating various diseases, including neurological disorders.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of cis-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and proteins, modulating their activity.

    Pathways Involved: It may influence biochemical pathways related to neurotransmission, signal transduction, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • trans-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester hydrochloride
  • cis-6-Amino-cyclohex-3-enecarboxylic acid methyl ester hydrochloride
  • cis-6-Amino-cyclohex-3-enecarboxylic acid

Uniqueness

cis-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester hydrochloride is unique due to its specific cis-configuration, which imparts distinct stereochemical properties and reactivity compared to its trans-isomer and other derivatives. This configuration can influence its binding affinity to molecular targets and its overall biological activity.

Properties

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

ethyl (1S,6R)-6-aminocyclohex-3-ene-1-carboxylate;hydrochloride

InChI

InChI=1S/C9H15NO2.ClH/c1-2-12-9(11)7-5-3-4-6-8(7)10;/h3-4,7-8H,2,5-6,10H2,1H3;1H/t7-,8+;/m0./s1

InChI Key

KVUJGOVKWJWXCR-KZYPOYLOSA-N

Isomeric SMILES

CCOC(=O)[C@H]1CC=CC[C@H]1N.Cl

Canonical SMILES

CCOC(=O)C1CC=CCC1N.Cl

Origin of Product

United States

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